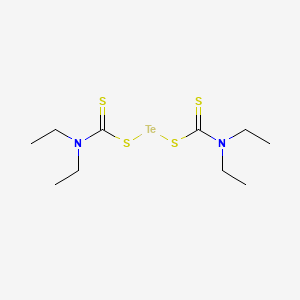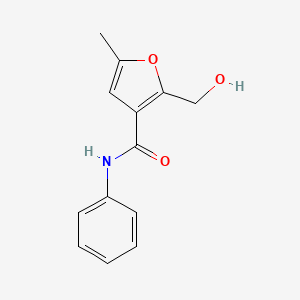
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a chloromethyl group, a dimethylphenyl group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反应分析
Types of Reactions
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
2,6-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in the functional groups attached.
2-Chloro-4,6-dimethylphenyl isocyanate: Similar in having a chloromethyl group but with different overall structure.
Uniqueness
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring.
属性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-3-5-10(2)12(9)15-13(17)16-7-11(6-14)18-8-16/h3-5,7H,6,8H2,1-2H3,(H,15,17) |
InChI 键 |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2COC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)









![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)


